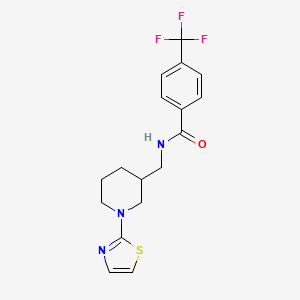
2-(2,6-dichlorophenoxy)-N-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2,6-dichlorophenoxy)-N-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)acetamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as thiazolidinones and thiazoles, which are known for their biological activities. For instance, compounds with a thiazolidinone core have been evaluated for their anti-inflammatory and antioxidant activities . Additionally, the orientation of chlorophenyl and thiazole rings in related molecules has been described, which may provide insights into the molecular structure of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of substituted uracils with chloromethylthiirans, followed by a reaction with chloroacetamides . This method could potentially be adapted for the synthesis of "2-(2,6-dichlorophenoxy)-N-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)acetamide" by choosing appropriate starting materials and reaction conditions that would introduce the 2,6-dichlorophenoxy moiety and the thiazolanone structure.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray analysis, NMR, and IR spectroscopy . These techniques could be employed to analyze the molecular structure of "2-(2,6-dichlorophenoxy)-N-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)acetamide". The conformational behavior of such compounds is influenced by the internal rotation of substituent groups, which can be studied using computer modeling .
Chemical Reactions Analysis
While the specific chemical reactions of "2-(2,6-dichlorophenoxy)-N-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)acetamide" are not detailed in the provided papers, the reactivity of similar compounds can be inferred. For example, the presence of acetamide groups in related structures suggests potential reactivity under nucleophilic acyl substitution conditions . The thiazolidinone and thiazole rings may also participate in various chemical reactions, depending on the substituents present.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from the properties of similar molecules. For instance, the crystal structure of a related acetamide shows intermolecular interactions that could influence the compound's solubility and melting point . The antioxidant and anti-inflammatory activities of thiazolidinone derivatives suggest that "2-(2,6-dichlorophenoxy)-N-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)acetamide" may also possess these properties, given the structural similarities .
Applications De Recherche Scientifique
Synthesis and Applications of Related Compounds
Thiophene Derivatives and Carcinogenicity Evaluation : Thiophene analogs, including compounds with similar structural motifs to the specified compound, have been synthesized and evaluated for potential carcinogenicity. These evaluations are crucial for understanding the biological activity and potential risks associated with new chemical entities (Ashby et al., 1978) (Ashby, Styles, Anderson, & Paton, 1978).
Chlorophenols in Environmental Contexts : Chlorophenols, related to the chlorophenoxy group in the queried compound, are noted for their environmental persistence and potential as precursors to dioxins, highlighting the importance of understanding their environmental impact and degradation pathways (Peng et al., 2016) (Peng, Chen, Lu, Huang, Zhang, Buekens, Li, & Yan, 2016).
Antituberculosis Activity of Organotin Complexes : Organotin complexes, while structurally distinct, represent an example of how specific chemical functionalities can be harnessed for biological applications, such as antituberculosis activity. The activity of these complexes underscores the potential for designing compounds with targeted biological effects (Iqbal, Ali, & Shahzadi, 2015) (Iqbal, Ali, & Shahzadi, 2015).
Herbicide 2,4-D and Environmental Impact : The environmental fate, behavior, and ecotoxicological effects of 2,4-D, a herbicide structurally related to the chlorophenoxy group in the specified compound, are of significant concern. Research into 2,4-D has provided insights into the persistence, bioaccumulation, and toxicological impacts of such compounds, which may offer parallels for assessing similar substances (Magnoli et al., 2020) (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).
Propriétés
IUPAC Name |
2-(2,6-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3S2/c12-6-2-1-3-7(13)10(6)18-4-8(16)14-15-9(17)5-20-11(15)19/h1-3H,4-5H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEJUIAAEVOLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)COC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dichlorophenoxy)-N-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


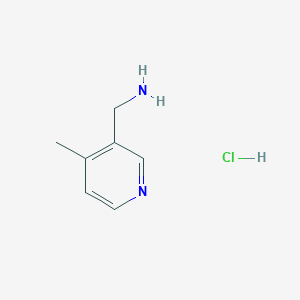
![3-(2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2540771.png)
![[5-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2540774.png)
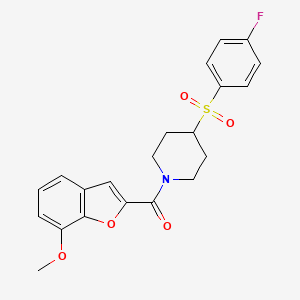
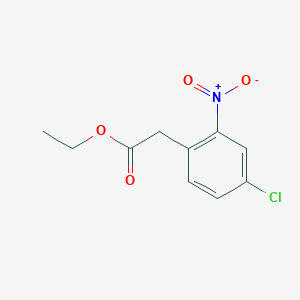
![2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2540779.png)
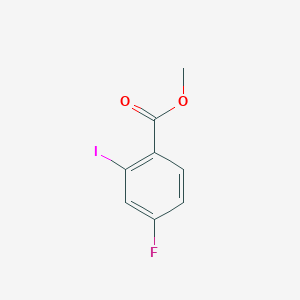
![2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2540783.png)
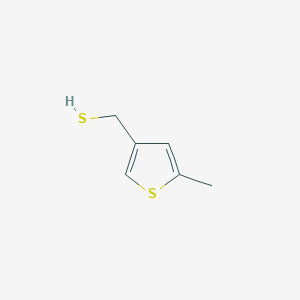
![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime)](/img/structure/B2540788.png)
![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2540789.png)

